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Compound of Interest

Compound Name: 2-(N-Methylanilino)ethanol

Cat. No.: B147263

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and physicochemical properties
of 2-(N-Methylanilino)ethanol and its key positional isomers: 2-(N-methyl-o-toluidino)ethanol,
2-(N-methyl-m-toluidino)ethanol, and 2-(N-methyl-p-toluidino)ethanol. Understanding the
distinct characteristics imparted by the seemingly subtle shift of a methyl group on the aromatic
ring is crucial for applications in chemical synthesis, materials science, and drug development,
where isomeric purity can significantly impact efficacy and safety. This document presents a
compilation of experimental data to facilitate informed decisions in research and development.

Physicochemical Properties

The position of the methyl group on the aniline ring influences the physical properties of these
amino alcohols, such as their boiling point, density, and refractive index. These differences
arise from variations in intermolecular forces, molecular symmetry, and packing efficiency in the
liquid or solid state.
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2-(N- 2-(N-methyl-o-  2-(N-methyl-m-  2-(N-methyl-p-
Property Methylanilino)  toluidino)etha toluidino)etha toluidino)etha
ethanol nol nol nol
Molecular
CoHi13NO Ci10H1sNO Ci10H1sNO C10H1sNO
Formula
Molecular Weight
151.21[1] 165.23 179.26[2] 165.23[3]
(g/mol)
N , , _ 114-115/1 152-154 /10
Boiling Point (°C) 229 (lit.)[4] No data available ]
mmHg (lit.)[2] Torr[3]
Density (g/mL at ) ] )
1.06 (lit.)[4] No data available  1.019 (lit.)[2] 1.047[3]
25 °C)
Refractive Index ) ) )
1.573 (lit.)[4] No data available  1.555 (lit.)[2] 1.567[3]
(n20/D)
Light yellow oily
Appearance transparent - Liquid[2] Liquid[3]
liquid[4]
Slightly soluble in ] )
Soluble in Soluble in
N water, soluble in ) ] . )
Solubility various organic - various organic
ethanol and
solvents[5] solvents[5]
ether[4]

Spectroscopic Comparison

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of

iIsomers. Here, we summarize the expected characteristic signals in tH NMR, 3C NMR, IR, and

Mass Spectrometry for 2-(N-Methylanilino)ethanol and its isomers.
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Spectroscopic

2-(N-
Methylanilino)

2-(N-methyl-o-
toluidino)etha

2-(N-methyl-m-
toluidino)etha

2-(N-methyl-p-
toluidino)etha

Technique
ethanol nol nol nol
Aromatic protons  Aromatic protons  Aromatic protons
(multiplet, distinct ~ (multiplet, distinct  (two doublets,
Aromatic protons  pattern due to pattern due to characteristic of
(multiplet), -CHz-  ortho- meta- para-
N (triplet), -CH2- substitution), - substitution), - substitution), -
1H NMR O (triplet), -N- CH2-N (triplet), - CHz2-N (triplet), - CHz2-N (triplet), -
CHs (singlet), - CH2-0O (triplet), - CH2-0O (triplet), - CH2-O (triplet), -
OH (singlet, N-CHs (singlet), N-CHs (singlet), N-CHs (singlet),
broad)[1] Ar-CHs (singlet), Ar-CHs (singlet), Ar-CHs (singlet),
-OH (singlet, -OH (singlet, -OH (singlet,
broad) broad)[6] broad)
Aromatic Aromatic Aromatic
carbons carbons carbons
Aromatic (including the (including the (including the
15C NMR carbons, -CH2-N,  methyl- methyl- methyl-
-CH2-O, -N- substituted substituted substituted
CHs[1] carbon), -CHz2-N,  carbon), -CHz2-N,  carbon), -CHz2-N,
-CH2-0O, -N-CH3,  -CH2-O, -N-CHs3,  -CH2-O, -N-CHs,
Ar-CHs Ar-CHs Ar-CHs
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Similar to the

parent

Similar to the

parent

Similar to the

parent

O-H (broad, compound with ] )
N compound with compound with
~3400), C-H additional C-H N N
) additional C-H additional C-H
aromatic bands for the
bands for the bands for the
(~3050), C-H methyl group.
] ] methyl group. methyl group.
aliphatic (~2950-  The out-of-plane
IR (cm™1) ] ] The out-of-plane The out-of-plane
2850), C=C bending region ] ] ) )
) bending region bending region
aromatic (~1600, (below 900 cm~1) ) ]
) will be will be
1500), C-N will be o o
o characteristic of characteristic of
(~1350), C-O characteristic of
the meta- the para-
(~1050)[7][8] the ortho- ] ) ] ]
] ) disubstituted disubstituted
disubstituted
pattern. pattern.
pattern.[9]
Molecular ion )
_ Molecular ion
Molecular ion peak (M%),
. peak (M*),
peak (M%), fragmentation ] )
o _ fragmentation Molecular ion
characteristic pattern will show )
) ) pattern will be peak (M%),
fragmentation a shift of 14 amu o )
, _ , similar to the fragmentation
Mass Spec. pattern including for the aromatic ) )
ortho isomer, pattern will be
(m/z) loss of CH20H fragment

and fragments
related to the N-
methylaniline

moiety.[1]

containing the
methyl group
compared to the
parent

compound.

with potential
subtle

differences in
fragment ion

intensities.

similar to the
other toluidine

isomers.

Experimental Protocols

Accurate characterization and differentiation of these isomers rely on standardized

experimental protocols.

Synthesis of 2-(N-methyl-toluidino)ethanols

A general method for the synthesis of these compounds involves the N-alkylation of the

corresponding N-methyltoluidine with 2-chloroethanol or the reaction of N-methyltoluidine with
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ethylene oxide.

o Materials: N-methyl-o/m/p-toluidine, 2-chloroethanol (or ethylene oxide), a suitable base
(e.g., sodium carbonate), and a solvent (e.g., ethanol or acetonitrile).

e Procedure:

o Dissolve N-methyl-toluidine and the base in the chosen solvent in a round-bottom flask
equipped with a reflux condenser.

o Add 2-chloroethanol dropwise to the mixture.

o Reflux the reaction mixture for several hours, monitoring the progress by thin-layer
chromatography (TLC).

o After completion, cool the mixture to room temperature and remove the solvent under
reduced pressure.

o Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with
water to remove inorganic salts.

o Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude
product.

o Purify the crude product by column chromatography or distillation under reduced pressure.

Characterization by Gas Chromatography-Mass
Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile isomers.
 Instrumentation: A gas chromatograph coupled to a mass spectrometer.
e GC Column: A non-polar or medium-polar capillary column (e.g., DB-5ms or HP-5ms).

o Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp
to a high temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
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« Injector and Detector Temperatures: Typically set around 250-280 °C.
e Carrier Gas: Helium at a constant flow rate.
o MS Detection: Electron ionization (EIl) at 70 eV, scanning a mass range of m/z 40-400.

e Analysis: The isomers will exhibit different retention times based on their boiling points and
polarity. The mass spectrum of each separated isomer can then be used for structural
confirmation.

Characterization by Nuclear Magnetic Resonance (NMR)
Spectroscopy

1H and 13C NMR are essential for unambiguous structural elucidation.
 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
¢ Solvent: Deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-ds).

o Sample Preparation: Dissolve a small amount of the purified isomer in the chosen
deuterated solvent.

o Data Acquisition: Acquire *H and 13C NMR spectra with appropriate parameters (e.g., pulse
seguences, acquisition times, and relaxation delays).

e Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along
with the chemical shifts of the carbon signals, will provide detailed information about the
molecular structure and allow for the differentiation of the ortho, meta, and para isomers.

Workflow for Isomer Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent
characterization of 2-(N-Methylanilino)ethanol and its positional isomers.
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Workflow for Synthesis and Characterization of Amino Alcohol Isomers
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Caption: A typical workflow for the synthesis and characterization of amino alcohol isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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